KadcoccinicacidG

Description

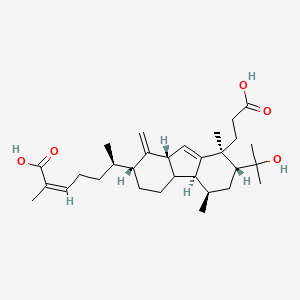

Kadcoccinic Acid G is a lanostane-type triterpenoid isolated from Kadsura coccinea, a plant used in traditional Chinese medicine for its anti-inflammatory and antioxidant properties . Structurally, it belongs to the kadcoccinic acid family (A–J), characterized by a lanostane skeleton modified with hydroxyl, carboxyl, or ketone groups. Its molecular formula is C30H46O5, with a molecular weight of 485.3 g/mol ([M-H]⁻) . X-ray crystallography and NMR studies confirm its tetracyclic framework with a 3-oxo group and hydroxyl substitutions at C-2 and C-19, contributing to its polarity and bioactivity .

Properties

Molecular Formula |

C30H46O5 |

|---|---|

Molecular Weight |

486.7 g/mol |

IUPAC Name |

(Z,6R)-6-[(2R,4bS,5R,7R,8S,9aS)-8-(2-carboxyethyl)-7-(2-hydroxypropan-2-yl)-5,8-dimethyl-1-methylidene-3,4,4a,4b,5,6,7,9a-octahydro-2H-fluoren-2-yl]-2-methylhept-2-enoic acid |

InChI |

InChI=1S/C30H46O5/c1-17(9-8-10-18(2)28(33)34)21-11-12-22-23(20(21)4)16-24-27(22)19(3)15-25(29(5,6)35)30(24,7)14-13-26(31)32/h10,16-17,19,21-23,25,27,35H,4,8-9,11-15H2,1-3,5-7H3,(H,31,32)(H,33,34)/b18-10-/t17-,19-,21-,22?,23+,25+,27+,30-/m1/s1 |

InChI Key |

QHPJCJWQJZZBNQ-NHBSYALLSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H]([C@](C2=C[C@@H]3C([C@H]12)CC[C@@H](C3=C)[C@H](C)CC/C=C(/C)\C(=O)O)(C)CCC(=O)O)C(C)(C)O |

Canonical SMILES |

CC1CC(C(C2=CC3C(C12)CCC(C3=C)C(C)CCC=C(C)C(=O)O)(C)CCC(=O)O)C(C)(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KadcoccinicacidG involves several steps, starting with the extraction of triterpenoids from the stems of Kadsura coccinea. The central structural element of the synthesis is a cyclopentenone motif, which allows the assembly of the natural product skeleton . A gold(I)-catalyzed cyclization of an enynyl acetate leads to the efficient construction of the cyclopentenone scaffold . Optimization studies have shown that the stereochemistry of the enynyl acetate dictates regioisomeric cyclopentenone formation .

Industrial Production Methods

Industrial production of this compound is not well-documented, but it likely involves large-scale extraction and purification processes similar to those used for other triterpenoids. These processes typically include solvent extraction, chromatography, and crystallization to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

KadcoccinicacidG undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize this compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are employed to reduce the compound.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

KadcoccinicacidG has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of KadcoccinicacidG involves its interaction with various molecular targets and pathways. It has been shown to inhibit HIV-1 replication by targeting viral enzymes and proteins . Additionally, its anti-tumor activity is attributed to its ability to induce apoptosis and inhibit cell proliferation . The compound’s antioxidant properties are linked to its capacity to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Kadcoccinic Acid G shares structural homology with other lanostane triterpenoids but differs in oxidation states and substituent positions. Key comparisons include:

Key Observations :

- Oxidation State : Kadcoccinic Acid G’s 3-oxo group distinguishes it from ursolic acid (3β-OH) and maslinic acid (2α,3β-diOH), reducing its hydrogen-bonding capacity but enhancing electrophilicity .

- Substituents : Unlike Kadcoccinic Acid A (24-COOH) and D (19α-OAc), Kadcoccinic Acid G lacks ester or carboxyl groups beyond C-28, impacting solubility and membrane permeability .

- Bioactivity : The 2α/19α-OH configuration in Kadcoccinic Acid G correlates with higher antioxidant activity compared to Kadcoccinic Acid A, as hydroxyl groups enhance radical scavenging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.